Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate

Description

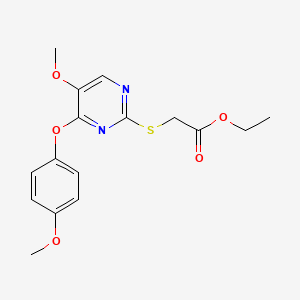

Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate is a pyrimidine derivative featuring a sulfanylacetate ester backbone. Its structure includes two methoxy groups (at positions 5 and 4 of the pyrimidine ring) and a 4-methoxyphenoxy substituent.

Properties

IUPAC Name |

ethyl 2-[5-methoxy-4-(4-methoxyphenoxy)pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-4-22-14(19)10-24-16-17-9-13(21-3)15(18-16)23-12-7-5-11(20-2)6-8-12/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUVUIPOYUIDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate, with the CAS number 338423-47-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C16H18N2O5S

- Molar Mass: 350.39 g/mol

- Structure: The compound features a pyrimidine core with methoxy and phenoxy substituents, contributing to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antitumor Activity:

- Anti-inflammatory Effects:

- Antimicrobial Properties:

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of Kinases: Many pyrimidine derivatives act as kinase inhibitors, which play a crucial role in cell signaling pathways related to cancer progression.

- Modulation of Inflammatory Pathways: By inhibiting specific enzymes involved in inflammatory processes, the compound may reduce inflammation and associated pain.

Case Studies and Experimental Data

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate is primarily investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets involved in various diseases.

2. Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. Studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

3. Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The presence of the sulfanyl group is often associated with enhanced bioactivity, making it a candidate for further exploration in developing new antimicrobial agents .

4. Enzyme Inhibition

The compound's structure allows it to potentially act as an enzyme inhibitor. Research into similar compounds has demonstrated their ability to inhibit enzymes linked to metabolic disorders, which could lead to therapeutic applications in treating conditions such as diabetes and obesity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of this compound and its evaluation against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The findings demonstrated significant antibacterial activity, particularly against resistant strains, indicating its potential use in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Pyrimidine Ring

Ethyl 2-((4-Chloro-6-((3-Methoxyphenyl)Amino)Pyrimidin-2-yl)Sulfanyl)Acetate ()

- Structure: Chlorine at position 4, 3-methoxyphenylamino at position 4.

- Key Differences: Replacement of 4-methoxyphenoxy with 3-methoxyphenylamino introduces hydrogen-bonding capability.

- Implications: Higher polarity due to the amino group may improve solubility but reduce membrane permeability compared to the target compound.

Ethyl 2-{[4-(1,5-Dimethyl-1H-Pyrazol-4-yl)Pyrimidin-2-yl]Sulfanyl}Acetate ()

- Structure : Pyrazole substituent at position 3.

- Implications : Increased lipophilicity could improve blood-brain barrier penetration but may reduce aqueous solubility.

Ethyl 2-{[5-Methoxy-4-(3-Nitrophenoxy)-2-Pyrimidinyl]Sulfanyl}Acetate ()

- Structure: Nitro group on the phenoxy substituent.

- Key Differences : The electron-withdrawing nitro group decreases electron density on the pyrimidine ring, altering reactivity in electrophilic substitutions.

- Implications : Reduced metabolic stability compared to the electron-donating methoxy groups in the target compound.

Modifications in the Sulfanylacetate Side Chain

Ethyl 2-[(4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Sulfanyl]Acetate ()

- Structure: Quinazolinone ring fused to the pyrimidine.

- Key Differences: The quinazolinone system introduces a keto group, enabling hydrogen bonding and altering electronic properties.

- Implications : Enhanced binding to enzymes like dihydrofolate reductase due to structural similarity to folate.

Ethyl 2-{[6-{[(4-Chlorophenyl)Sulfanyl]Methyl}-2-(2-Pyridinyl)-4-Pyrimidinyl]Sulfanyl}Acetate ()

- Structure : Chlorophenylsulfanylmethyl and pyridinyl groups.

- Key Differences : The pyridinyl group enhances π-π interactions, while chlorine increases hydrophobicity.

- Implications: Potential for improved target affinity in kinase inhibitors due to pyridine's metal-coordinating ability.

Physicochemical Properties

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. A common approach is:

Pyrimidine Ring Functionalization : React 5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinethiol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanylacetate moiety. Reaction monitoring via TLC or HPLC ensures completion .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Recrystallization from ethanol may enhance purity (>95%) .

Yield Optimization : Adjusting reaction temperature (60–80°C) and stoichiometry (1:1.2 thiol to ethyl bromoacetate) maximizes yield (reported 70–85%) .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) reveals bond lengths (C-S: ~1.75 Å) and torsion angles (e.g., dihedral angle between pyrimidine and phenoxy groups: ~85°), confirming spatial configuration .

Advanced: What computational methods elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in DMSO) to assess stability and aggregation tendencies, relevant for solution-phase applications .

Advanced: How do substituents on the pyrimidine ring influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric and Electronic Effects :

- Methoxy Groups : Electron-donating methoxy substituents increase electron density on the pyrimidine ring, enhancing susceptibility to electrophilic agents (e.g., bromination at C-5) .

- Phenoxy Groups : Bulky 4-methoxyphenoxy at C-4 sterically hinders axial attack, favoring equatorial reaction pathways. This is validated by comparing reaction rates with analogs lacking the phenoxy group .

- Kinetic Studies : Pseudo-first-order kinetics (monitored via UV-Vis) reveal substituent-dependent activation energies (ΔG‡: 60–75 kJ/mol) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer:

- Cross-Validation Techniques :

- Crystallographic Refinement : Discrepancies in bond angles (e.g., C-S-C deviations >5°) are addressed using SHELXL software, refining thermal parameters and occupancy ratios .

Advanced: What strategies mitigate byproduct formation during sulfanyl group introduction?

Methodological Answer:

- Reaction Control :

- Analytical Monitoring :

- HPLC-MS : Detects early-stage intermediates (e.g., thiolate anions) to adjust pH (maintain 8–9) and minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.